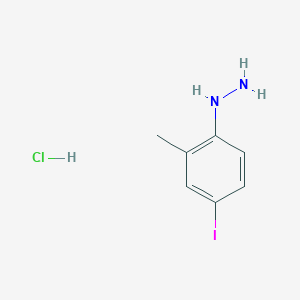

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9IN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in various chemical reactions and research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride typically involves the reaction of 4-iodo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

4-Iodo-2-methylbenzaldehyde+Hydrazine hydrateHCl, refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Formation of C=N Bonds

One notable application of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride is in the formation of C=N double bonds through condensation reactions with aldehydes. This reaction can occur under catalyst-free conditions, which simplifies the synthetic process and enhances yield efficiency. For instance, a study demonstrated that primary amines or hydrazines could effectively react with electron-deficient aldehydes to form C=N bonds, showcasing the utility of hydrazine derivatives in synthesizing nitrogen-containing heterocycles .

1.2. Coupling Reactions

The compound has also been employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi reactions. These reactions are crucial for constructing complex organic molecules by forming carbon-carbon bonds. The iodophenyl group in this compound facilitates these coupling reactions, enabling the formation of various aryl derivatives .

2.1. Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study focused on small molecule inhibitors targeting MLL leukemia cells found that certain hydrazine derivatives demonstrated potent inhibitory effects, with IC50 values in the low nanomolar range. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

2.2. Antimicrobial Activity

In addition to its anticancer properties, compounds derived from this compound have shown antimicrobial activity against various pathogens. This highlights the potential for developing new antibiotics or antifungal agents based on this hydrazine derivative .

Table 1: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine and methyl substituents can influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine: Lacks the iodine and methyl substituents.

4-Iodophenylhydrazine: Lacks the methyl substituent.

2-Methylphenylhydrazine: Lacks the iodine substituent.

Uniqueness

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is unique due to the presence of both iodine and methyl substituents on the phenyl ring

Actividad Biológica

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9IN2·HCl. It is a derivative of phenylhydrazine, characterized by the substitution of an iodine atom at the 4-position and a methyl group at the 2-position on the phenyl ring. This compound has gained attention in various fields, particularly in biological research due to its unique properties and potential applications.

The synthesis of this compound typically involves the reaction of 4-iodo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The resulting product can be isolated through crystallization.

Reaction Scheme:

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. Additionally, the presence of iodine and methyl substituents enhances its reactivity and binding affinity.

- Enzyme Inhibition: The compound can inhibit various enzymes by forming covalent bonds with their active sites.

- Protein Modification: It may modify proteins through nucleophilic attack, affecting their function.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial activity against various pathogens.

Case Studies and Research Findings

- Antibacterial Activity: Research has indicated that this compound demonstrates significant antibacterial effects against gram-positive bacteria. For example, it showed effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of approximately 50 µM .

- Cytotoxicity Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 and SKBR3, with growth inhibitory concentrations (GI50) around 5.6 µM .

- Mechanistic Insights: The compound's ability to form stable complexes with metal ions has been explored, revealing potential applications in biocidal agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylhydrazine | Lacks iodine and methyl substituents | Limited biological activity |

| 4-Iodophenylhydrazine | Lacks methyl substituent | Moderate antibacterial activity |

| 2-Methylphenylhydrazine | Lacks iodine substituent | Variable activity depending on context |

Propiedades

IUPAC Name |

(4-iodo-2-methylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCIHOUJBFGLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.